A Comprehensive Guide to the Spectroscopic Characterization of Dipentyl Phosphonate
A Comprehensive Guide to the Spectroscopic Characterization of Dipentyl Phosphonate
This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) chemical shifts and other key spectroscopic data for dipentyl phosphonate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on analogous compounds and fundamental spectroscopic principles to offer a robust characterization of this molecule.
Introduction: The Significance of Dipentyl Phosphonate and its Spectroscopic Analysis
Dipentyl phosphonate belongs to the class of organophosphorus compounds known as dialkyl phosphonates. These compounds are of significant interest due to their versatile applications, including as intermediates in the synthesis of bioactive molecules, flame retardants, and ligands in catalysis. A thorough spectroscopic characterization is paramount for confirming the structure, assessing purity, and understanding the electronic environment of dipentyl phosphonate. This guide provides a detailed predictive analysis of its ¹H, ¹³C, and ³¹P NMR spectra, alongside expected data from Infrared (IR) spectroscopy and Mass Spectrometry (MS).
The following analysis is based on data from structurally related compounds and established spectroscopic principles, providing a reliable framework for the identification and characterization of dipentyl phosphonate.
Molecular Structure and Atom Numbering
To facilitate the discussion of NMR data, the following structure and atom numbering scheme for dipentyl phosphonate will be used.
Caption: Molecular structure of dipentyl phosphonate with atom numbering for NMR assignments.
¹H NMR Spectroscopy: A Detailed Prediction
The ¹H NMR spectrum of dipentyl phosphonate is expected to show distinct signals for the protons of the two pentyl chains and the proton directly bonded to the phosphorus atom. The chemical shifts are influenced by the electronegativity of the neighboring oxygen and phosphorus atoms, and the signals will exhibit characteristic splitting patterns due to both homonuclear (¹H-¹H) and heteronuclear (¹H-³¹P) coupling.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | ¹H-¹H Coupling (JHH, Hz) | ¹H-³¹P Coupling (JHP, Hz) |
| H-P | ~6.8 - 7.2 | d | - | ~680 - 720 (¹JHP) |
| H-1', H-1'' | ~3.9 - 4.1 | dt | ~6.5 - 7.0 (³JHH) | ~7.0 - 8.0 (³JHP) |
| H-2', H-2'' | ~1.6 - 1.8 | m | - | - |
| H-3', H-3'' | ~1.3 - 1.5 | m | - | - |
| H-4', H-4'' | ~1.3 - 1.5 | m | - | - |
| H-5', H-5'' | ~0.9 | t | ~7.0 - 7.5 (³JHH) | - |
Rationale behind the Predictions:
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H-P Proton: The proton directly attached to the phosphorus atom is expected to have a large chemical shift due to the direct influence of the electronegative phosphorus and oxygen atoms. The most prominent feature is its large one-bond coupling constant (¹JHP) with the phosphorus-31 nucleus, resulting in a distinct doublet.
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H-1' and H-1'' Protons: These methylene protons are adjacent to the ester oxygen, which deshields them, leading to a downfield shift. They are expected to appear as a doublet of triplets due to coupling with the H-2 protons (triplet) and the phosphorus atom (doublet)[1].
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Alkyl Chain Protons (H-2' to H-4'): These protons will appear as complex multiplets in the typical aliphatic region of the spectrum. Their signals will overlap, making individual assignment challenging without two-dimensional NMR techniques.
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Terminal Methyl Protons (H-5' and H-5''): The terminal methyl groups are the most shielded and will therefore appear at the most upfield region of the spectrum as a triplet, due to coupling with the adjacent methylene (H-4') protons[2].
¹³C NMR Spectroscopy: Predicted Chemical Shifts and Couplings
The ¹³C NMR spectrum, typically acquired with proton decoupling, will show five distinct signals for the carbon atoms of the pentyl chains. A key feature of the ¹³C NMR spectrum of phosphonates is the presence of coupling between the carbon and phosphorus atoms (JCP), which is invaluable for structural assignment.[3]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | ¹³C-³¹P Coupling (JCP, Hz) |
| C-1', C-1'' | ~65 - 68 | ~5 - 7 (²JCP) |
| C-2', C-2'' | ~30 - 32 | ~6 - 8 (³JCP) |
| C-3', C-3'' | ~27 - 29 | ~4 - 6 (⁴JCP) |
| C-4', C-4'' | ~22 - 24 | < 2 |
| C-5', C-5'' | ~13 - 15 | - |
Expert Insights on ¹³C-¹³P Coupling:
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Two-bond Coupling (²JCP): The carbon atom directly attached to the ester oxygen (C-1) exhibits a characteristic two-bond coupling to the phosphorus atom. The magnitude of this coupling is typically in the range of 5-10 Hz for dialkyl phosphonates.[3]
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Three-bond Coupling (³JCP): A smaller three-bond coupling is expected for the C-2 carbon.
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Long-range Coupling: Coupling beyond three bonds (⁴JCP and greater) is generally weak or not resolved.
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One-bond Coupling in other Phosphonates: It is important to note that if there were a carbon atom directly bonded to the phosphorus (as in an alkylphosphonate), a very large one-bond coupling (¹JCP) of over 100 Hz would be observed.[3]
³¹P NMR Spectroscopy: The Definitive Signal
³¹P NMR is a highly specific technique for the analysis of organophosphorus compounds. With a natural abundance of 100% and a wide chemical shift range, it provides a clear and unambiguous signal for the phosphorus nucleus.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Reference |
| ³¹P | ~7 - 10 | 85% H₃PO₄ |
Understanding the ³¹P Chemical Shift:
The chemical shift of the phosphorus-31 nucleus in dialkyl phosphonates is influenced by the electronic environment around the phosphorus atom. The value is sensitive to the nature of the alkyl groups attached to the oxygen atoms. For dialkyl phosphonates, the chemical shift typically falls in the range of +5 to +15 ppm. The spectrum is usually acquired with proton decoupling, resulting in a single sharp peak. Without decoupling, the signal would be a complex multiplet due to coupling with the H-P proton and the protons on the alkyl chains.
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
Infrared Spectroscopy:
The IR spectrum of dipentyl phosphonate is expected to show several characteristic absorption bands that are diagnostic for the functional groups present.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| P-H stretch | ~2400 - 2450 | Medium, Sharp |
| C-H stretch (aliphatic) | ~2850 - 2960 | Strong |
| P=O stretch | ~1230 - 1260 | Strong, Broad |
| P-O-C stretch | ~1020 - 1050 | Strong |
The P=O stretching vibration is one of the most intense and characteristic bands in the IR spectrum of phosphonates. Its position can be influenced by hydrogen bonding and the electronic effects of the substituents.
Mass Spectrometry:
Electron ionization mass spectrometry (EI-MS) of dialkyl phosphonates typically results in fragmentation patterns that can be used to deduce the structure. For dipentyl phosphonate, the following key fragmentation pathways are anticipated:
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Molecular Ion (M⁺): The molecular ion peak may be observed, although it might be of low intensity.
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Alpha-Cleavage: Cleavage of the P-O bond with the loss of a pentoxy radical (•OC₅H₁₁) is a likely fragmentation pathway.
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McLafferty Rearrangement: Rearrangement involving the transfer of a gamma-hydrogen from one of the pentyl chains to the P=O oxygen, followed by the elimination of an alkene (pentene, C₅H₁₀), is a common fragmentation mechanism for long-chain esters.[4]
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Loss of the Pentyl Group: Cleavage of the C-O bond can lead to the loss of a pentyl radical (•C₅H₁₁).
Experimental Protocol for NMR Data Acquisition
This section provides a standardized protocol for acquiring high-quality NMR spectra of dipentyl phosphonate.
Caption: A standardized workflow for the acquisition and processing of NMR data for dipentyl phosphonate.
Conclusion
This technical guide provides a comprehensive overview of the expected NMR chemical shifts and other spectroscopic data for dipentyl phosphonate. By leveraging data from analogous compounds and fundamental principles, a detailed and predictive spectroscopic profile has been constructed. The provided tables of predicted chemical shifts and coupling constants, along with the discussion of expected IR and MS data, serve as a valuable resource for researchers in the identification and characterization of this and related organophosphorus compounds. The included experimental protocol offers a standardized approach to obtaining high-quality data.
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